1,1,3,3-Tetraethoxy-1,3-dipropyldisiloxane
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Overview
Description
1,1,3,3-Tetraethoxy-1,3-dipropyldisiloxane is an organosilicon compound with the molecular formula C14H32O4Si2. This compound is part of the disiloxane family, characterized by the presence of silicon-oxygen bonds. It is used in various industrial and research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1,3,3-Tetraethoxy-1,3-dipropyldisiloxane can be synthesized through the hydrolysis of chlorodimethylsilane derivatives. The reaction typically involves the use of ethanol as a solvent and a catalyst such as hydrochloric acid to facilitate the hydrolysis process. The reaction conditions include maintaining a temperature range of 25-30°C and a reaction time of 2-3 hours to ensure complete hydrolysis.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale hydrolysis reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yield and purity of the final product. The use of automated systems for monitoring and controlling temperature, pressure, and reaction time is common in industrial production.
Chemical Reactions Analysis
Types of Reactions
1,1,3,3-Tetraethoxy-1,3-dipropyldisiloxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide, leading to the formation of silanol derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of silane derivatives.
Substitution: The ethoxy groups in the compound can be substituted with other functional groups using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, temperature range of 40-50°C, reaction time of 1-2 hours.
Reduction: Lithium aluminum hydride, temperature range of 0-10°C, reaction time of 3-4 hours.
Substitution: Alkyl halides, temperature range of 25-30°C, reaction time of 2-3 hours.
Major Products Formed
Oxidation: Silanol derivatives.
Reduction: Silane derivatives.
Substitution: Alkyl-substituted disiloxane derivatives.
Scientific Research Applications
1,1,3,3-Tetraethoxy-1,3-dipropyldisiloxane has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various organic synthesis reactions.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility and ability to form stable complexes with therapeutic agents.
Industry: Utilized in the production of silicone-based materials, coatings, and adhesives due to its excellent thermal and chemical stability.
Mechanism of Action
The mechanism of action of 1,1,3,3-Tetraethoxy-1,3-dipropyldisiloxane involves the interaction of its silicon-oxygen bonds with various molecular targets. The compound can form stable complexes with metal ions, enhancing its reactivity in catalytic processes. Additionally, the ethoxy groups can undergo hydrolysis to form silanol groups, which can further react with other functional groups, leading to the formation of new chemical bonds.
Comparison with Similar Compounds
Similar Compounds
1,1,3,3-Tetramethyl-1,3-divinyldisiloxane: An organosilicon compound with similar structural features but different functional groups.
1,1,3,3-Tetramethyldisiloxane: Another disiloxane compound used in the production of silicone polymers and resins.
1,1,3,3-Tetraethoxypropane: A compound with similar ethoxy groups but different core structure.
Uniqueness
1,1,3,3-Tetraethoxy-1,3-dipropyldisiloxane is unique due to its specific combination of ethoxy and propyl groups, which confer distinct chemical properties. Its ability to undergo various chemical reactions and form stable complexes with metal ions makes it a versatile compound in both research and industrial applications.
Properties
CAS No. |
13501-75-2 |
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Molecular Formula |
C14H34O5Si2 |
Molecular Weight |
338.59 g/mol |
IUPAC Name |
[diethoxy(propyl)silyl]oxy-diethoxy-propylsilane |
InChI |
InChI=1S/C14H34O5Si2/c1-7-13-20(15-9-3,16-10-4)19-21(14-8-2,17-11-5)18-12-6/h7-14H2,1-6H3 |
InChI Key |
HZFNLAGBGXZXAW-UHFFFAOYSA-N |
Canonical SMILES |
CCC[Si](OCC)(OCC)O[Si](CCC)(OCC)OCC |
Origin of Product |
United States |
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